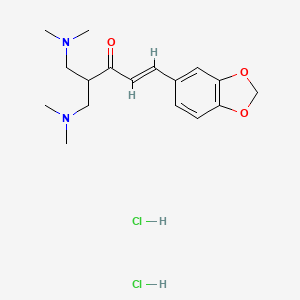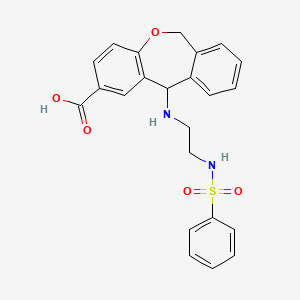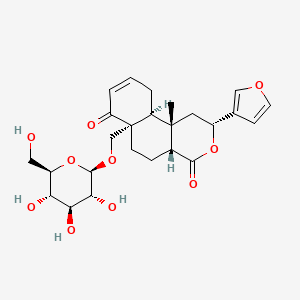
epi-12-palmatoside G
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epi-12-palmatoside G is a naturally occurring compound found in the plant Fibraurea tinctoria. It belongs to the class of glycosides and has been studied for its various biological activities, including its potential anti-inflammatory and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of epi-12-palmatoside G involves several steps, starting from the extraction of the compound from the plant source. The extraction is typically done using methanol as a solvent. The compound is then purified using chromatographic techniques .
Industrial Production Methods
The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) is common in the purification process .
Chemical Reactions Analysis
Types of Reactions
Epi-12-palmatoside G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: It is used as a reference compound in analytical studies and for the synthesis of related glycosides.
Biology: The compound has shown potential anti-inflammatory and antioxidant activities, making it a subject of interest in biological research.
Medicine: Epi-12-palmatoside G is being investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: The compound’s antioxidant properties make it a potential additive in food and cosmetic industries
Mechanism of Action
The mechanism of action of epi-12-palmatoside G involves its interaction with various molecular targets and pathways. It has been found to inhibit the production of nitric oxide (NO) from macrophages, which is a key mediator of inflammation. The compound also inhibits the activity of cytochrome P450 3A4, an enzyme involved in drug metabolism .
Comparison with Similar Compounds
Similar Compounds
Epi-12-palmatoside G is similar to other glycosides found in Fibraurea tinctoria, such as fibraurin, fibraurinoside, fibrauretin A, and epifibrauretinoside A .
Uniqueness
What sets this compound apart from similar compounds is its specific molecular structure and its unique biological activities. Its ability to inhibit NO production and cytochrome P450 3A4 activity makes it a compound of particular interest in anti-inflammatory and drug metabolism studies .
Properties
CAS No. |
960496-89-3 |
|---|---|
Molecular Formula |
C25H32O10 |
Molecular Weight |
492.5 g/mol |
IUPAC Name |
(2R,4aR,6aR,10aS,10bS)-2-(furan-3-yl)-10b-methyl-6a-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4a,5,6,10,10a-hexahydro-1H-benzo[f]isochromene-4,7-dione |
InChI |
InChI=1S/C25H32O10/c1-24-9-15(13-6-8-32-11-13)34-22(31)14(24)5-7-25(17(24)3-2-4-18(25)27)12-33-23-21(30)20(29)19(28)16(10-26)35-23/h2,4,6,8,11,14-17,19-21,23,26,28-30H,3,5,7,9-10,12H2,1H3/t14-,15+,16+,17-,19+,20-,21+,23+,24+,25-/m0/s1 |
InChI Key |
YROXDMYKXGMKSM-MVKHKFTQSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H](OC(=O)[C@@H]1CC[C@@]3([C@H]2CC=CC3=O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5 |
Canonical SMILES |
CC12CC(OC(=O)C1CCC3(C2CC=CC3=O)COC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


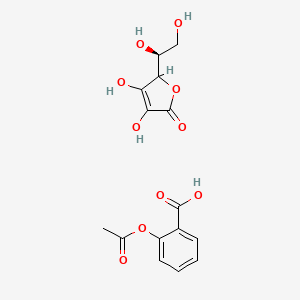
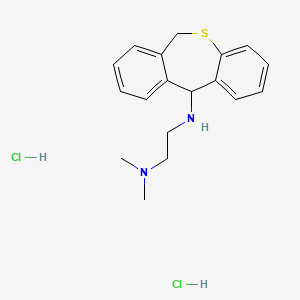
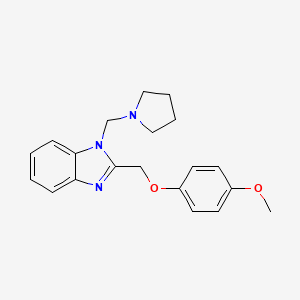
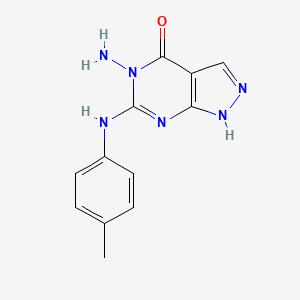

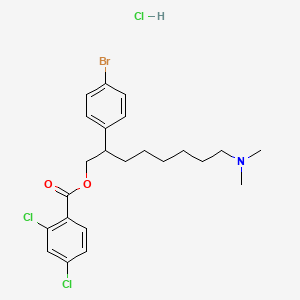
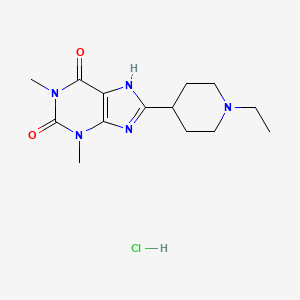
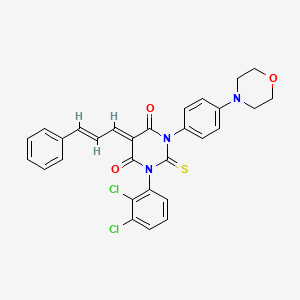
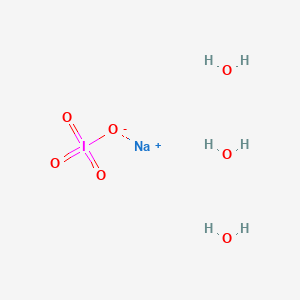
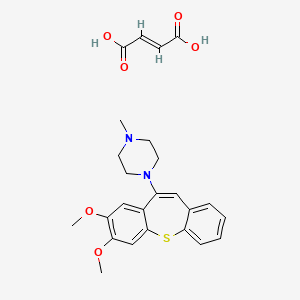
![4-[2-[2-(4-chlorophenyl)-3-phenylpyrrolo[1,2-a]benzimidazol-4-yl]ethyl]morpholine;dihydrochloride](/img/structure/B12760119.png)
![N'-ethyl-N'-[3-[(2-methyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)amino]propyl]propane-1,3-diamine](/img/structure/B12760132.png)
